2-((5-(エトキシカルボニル)-6-メチル-2-オキソ-1,2-ジヒドロピリミジン-4-イル)チオ)ヘキサン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

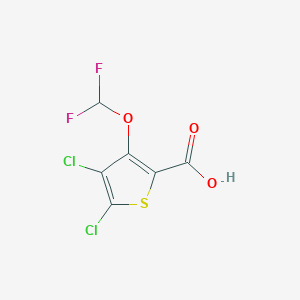

2-((5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)hexanoic acid is a useful research compound. Its molecular formula is C14H20N2O5S and its molecular weight is 328.38. The purity is usually 95%.

BenchChem offers high-quality 2-((5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- ホウ素担体: この化合物は、ホウ素酸官能基を持つため、ホウ素中性子捕捉療法(BNCT)の潜在的な担体として機能する可能性があります。 BNCTは、腫瘍組織にホウ素担体が蓄積した後、中性子照射を用いて腫瘍細胞を選択的に破壊するがん治療法です .

- 水中の限られた安定性: 有望な用途があるにもかかわらず、この化合物は水中では限られた安定性しか示しません。一部のフェニルホウ素ピナコールエステルの加水分解が観察されており、その速度論は芳香環の置換基の影響を受けます。 pHは反応速度に大きな影響を与え、特に生理的pHで影響が大きくなります。 研究者は、これらのエステルを薬理学的に使用する場合、注意が必要です .

- プロト脱ホウ素化: 最近の研究では、ピナコールエステルを含むアルキルホウ素エステルの触媒的プロト脱ホウ素化が調査されています。このラジカルアプローチにより、反マルコフニコフアルケンヒドロメチル化など、貴重な生成物を形成することができます。 薬物開発には直接関係しませんが、この合成方法論は、有機合成におけるホウ素エステルの汎用性を示しています .

- 酵素および受容体の標的化: 研究者は、ホウ素酸とその誘導体を、酵素および受容体の潜在的な阻害剤として調査してきました。これらの化合物は、活性部位の残基と可逆的な共有結合を形成することができ、創薬に魅力的な候補となっています。 具体的な用途は、標的となるタンパク質または酵素によって異なります .

- 機能性材料: ホウ素酸とその誘導体は、超分子集合体と機能性材料を形成する能力が研究されています。これらの材料は、センサー、薬物送達、分子認識に用途があります。 この化合物のチオエステル部分は、自己組織化特性に貢献する可能性があります .

- 化学プローブ: 研究者は、生物学的プロセスを研究するためにホウ素酸を化学プローブとして使用しています。これらのプローブは、特定の生体分子に選択的に結合することにより、細胞経路、タンパク質機能、疾患メカニズムの調査を可能にします。 この化合物のユニークな構造は、このようなプローブの設計に利点をもたらす可能性があります .

薬物送達システム

加水分解研究

有機合成

医薬品化学

材料科学

ケミカルバイオロジー

特性

IUPAC Name |

2-[(5-ethoxycarbonyl-6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S/c1-4-6-7-9(12(17)18)22-11-10(13(19)21-5-2)8(3)15-14(20)16-11/h9H,4-7H2,1-3H3,(H,17,18)(H,15,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGIFDMMARWGIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)SC1=NC(=O)NC(=C1C(=O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2410349.png)

![2,6-dimethoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2410351.png)

![5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2410361.png)

![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2410365.png)